molecular formula C15H11FN4O3S B2815336 2-(1H-benzimidazol-2-ylthio)-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 299198-79-1

2-(1H-benzimidazol-2-ylthio)-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No.: B2815336
CAS No.: 299198-79-1
M. Wt: 346.34
InChI Key: FPLAUQPIWAEVOZ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylthio)-N-(4-fluoro-3-nitrophenyl)acetamide is an organic compound with applications spanning various fields, including chemistry, biology, medicine, and industry. Its complex structure, involving a benzimidazole moiety and substituted phenyl group, provides unique properties and reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes: This compound can be synthesized through several routes, typically involving the reaction of benzimidazole derivatives with thioacetic acid derivatives. For example, the condensation of 2-mercaptobenzimidazole with N-(4-fluoro-3-nitrophenyl)acetamide under controlled conditions can yield the desired compound.

Reaction Conditions: Optimal reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and the application of heat to drive the reaction to completion. Catalysts or bases, such as potassium carbonate, can be used to enhance the reaction rate.

Industrial Production Methods: For large-scale production, continuous flow reactors and optimized catalysts may be employed to increase yield and efficiency. Scale-up often requires careful consideration of reaction kinetics and safety protocols to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the benzimidazole moiety, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can target the nitro group, converting it to an amino group, significantly altering the compound's reactivity and applications.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluoro and nitro-substituted phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

  • Reduction: Reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

  • Substitution: Halogenating agents or nucleophiles such as sodium azide in polar solvents.

Major Products:

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products mainly involve amino derivatives.

  • Substitution products vary depending on the substituents introduced but may include azides or other substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

Biology: Studies have explored its potential as an antimicrobial agent due to its ability to interact with microbial DNA and proteins, inhibiting their function.

Medicine: Investigated for potential use in cancer therapy as it can interfere with cell division and induce apoptosis in cancer cells. Its derivatives are also examined for anti-inflammatory properties.

Industry: Applied in the development of dyes and pigments due to its chromophoric properties. It also finds use in the creation of advanced materials with specific electronic properties.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets within biological systems. For instance, in microbial cells, it can intercalate with DNA, disrupting replication and transcription processes. In cancer cells, it can inhibit key enzymes involved in cell cycle progression, leading to cell death. The benzimidazole core plays a crucial role in its activity, facilitating strong interactions with biomolecules.

Comparison with Similar Compounds

  • 2-Mercaptobenzimidazole: Commonly used in the rubber industry for its antioxidant properties.

  • N-phenylacetamide derivatives: Explored for analgesic and anti-inflammatory activities.

  • Fluoro-nitrophenyl derivatives: Known for their roles in medicinal chemistry as bioactive molecules.

This compound’s unique combination of functional groups makes it an invaluable tool in various scientific endeavors, standing out for its versatility and potent bioactivities.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3S/c16-10-6-5-9(7-13(10)20(22)23)17-14(21)8-24-15-18-11-3-1-2-4-12(11)19-15/h1-7H,8H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLAUQPIWAEVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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